molecular formula C9H8F3NO2S B13669440 Ethyl 3-((trifluoromethyl)thio)picolinate

Ethyl 3-((trifluoromethyl)thio)picolinate

Cat. No.: B13669440
M. Wt: 251.23 g/mol
InChI Key: HSMGGPZKACJXCE-UHFFFAOYSA-N
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Description

Ethyl 3-((trifluoromethyl)thio)picolinate is an organic compound with the molecular formula C9H8F3NO2S. It is a derivative of picolinic acid, where the ethyl ester is substituted with a trifluoromethylthio group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride . This reaction is crucial for activating the trifluoromethanesulfanylamide, allowing the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for Ethyl 3-((trifluoromethyl)thio)picolinate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-((trifluoromethyl)thio)picolinate can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Ethyl 3-((trifluoromethyl)thio)picolinate is not fully understood, but it is believed to involve interactions with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Ethyl 3-((trifluoromethyl)thio)picolinate can be compared with other trifluoromethyl-containing compounds, such as:

Uniqueness: The uniqueness of this compound lies in its combination of the picolinic acid scaffold with the trifluoromethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8F3NO2S

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO2S/c1-2-15-8(14)7-6(4-3-5-13-7)16-9(10,11)12/h3-5H,2H2,1H3

InChI Key

HSMGGPZKACJXCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)SC(F)(F)F

Origin of Product

United States

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